molecular formula C19H15BrN2O5 B2506105 7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 912781-51-2

7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Cat. No. B2506105
M. Wt: 431.242
InChI Key: HSLQIHPGCRQWND-UHFFFAOYSA-N
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Description

Structural Characterization and Antimicrobial Activities

The research presented in the first paper focuses on the synthesis of chromene molecules, specifically targeting the antimicrobial activity of various derivatives. Among these, the 7H-benzochromenopyrimidine and 14H-benzochromenotriazolopyrimidine derivatives showed promising antibacterial activities. The structural confirmation of these compounds was achieved through IR, ^1H- and ^13C-NMR, and MS spectroscopy, and their antimicrobial efficacy was compared to reference agents. The study highlights the structure-activity relationship (SAR) that correlates with the in vitro assays, suggesting a potent activity against certain microorganisms .

Pyrimidine Derivatives and Their Potential

The second paper discusses the preparation of a range of derivatives from 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP). These derivatives include various substitutions on the pyrimidine ring, which could potentially alter the compound's properties and biological activities. The paper reports on the synthesis of these derivatives and their structural characterization, which could be relevant for understanding the properties of the compound .

Antitumor Activity of Pyrimido Carbazoles

In the third paper, the synthesis of hetero annulated carbazoles, including pyrimido carbazoles, is described. These compounds were evaluated for their in vitro antitumor activity, with a particular focus on a novel pyrimido carbazole derivative that showed selective growth inhibition on the MCF-7 cell line. The study provides insights into the apoptotic effects of these compounds on cancer cells and discusses the preliminary structure-activity relationships, which could be valuable for the development of new therapeutic drugs .

Diuretic Activity of Quinoline Derivatives

The fourth paper explores the synthesis of 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid anilides and their diuretic activity. The study found that bromination of these compounds significantly increased their diuretic activity compared to non-brominated analogs. This research could provide a basis for understanding the impact of bromination on the biological activity of related compounds .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research has demonstrated that derivatives of pyrimidine, including those similar in structure to the compound , exhibit significant anti-inflammatory and analgesic activities. Compounds synthesized from chromen-2-one bases have been tested in-vivo for anti-inflammatory activity, showing significant results comparable to standard drugs like diclofenac sodium (Chaydhary et al., 2015). Additionally, novel pyrimidine derivatives of the coumarin moiety have shown analgesic and anti-pyretic activities in animal models, suggesting their potential in pain and fever management (Keri et al., 2010).

Anticancer Evaluation

A study on fused coumarino-[4,3-d]-pyrimidine derivatives has revealed promising anticancer activities against a hepatocellular carcinoma cell line. This indicates the potential therapeutic application of such compounds in cancer treatment (Sherif & Yossef, 2013).

Synthesis Methods

Innovative synthesis methods have been developed for chromeno[2,3-d]pyrimidine-diones, which are key intermediates in producing compounds with antibacterial, fungicidal, and other pharmacological activities (Osyanin et al., 2014). Such methods facilitate the exploration of these compounds' broad spectrum of biological activities.

Antiviral and Antimicrobial Activities

Compounds with a base structure similar to the subject compound have been synthesized and tested for antiviral and antimicrobial activities. For example, derivatives with substitutions at the 5-position on the pyrimidine ring have shown marked inhibition against retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).

Structural Characterization and Antimicrobial Activities

Further research into chromene molecules has unveiled their antimicrobial potential. Specifically, derivatives of 7H-benzochromenopyrimidine and 14H-benzochromenotriazolopyrimidine have shown promising antibacterial activities against various microorganisms, supporting their utility in developing new antimicrobial agents (Okasha et al., 2016).

Safety And Hazards

This involves studying the toxicity of the compound and understanding the safety measures that need to be taken while handling it.


Future Directions

This involves predicting future applications of the compound based on its properties and behavior.


Please note that the availability of this information depends on the extent of research conducted on the compound. For a novel or less-studied compound, some or all of this information may not be available. It’s always best to refer to scientific literature or databases for the most accurate and up-to-date information.


properties

IUPAC Name

7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O5/c1-25-14-7-9(3-4-13(14)23)17-21-18(24)12-6-10-5-11(20)8-15(26-2)16(10)27-19(12)22-17/h3-5,7-8,23H,6H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLQIHPGCRQWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC3=C(C2)C(=O)NC(=N3)C4=CC(=C(C=C4)O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

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